An In-depth Technical Guide to 2-Butoxynaphthalene: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Butoxynaphthalene: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-butoxynaphthalene, a key chemical intermediate. The document details its chemical structure and properties, provides a detailed experimental protocol for its synthesis via the Williamson ether synthesis, outlines a general method for its analysis, and discusses its applications, particularly its role as a precursor in the development of potentially bioactive molecules.
Chemical Structure and Identification
2-Butoxynaphthalene, also known as butyl β-naphthyl ether, is an aromatic ether. Its structure consists of a naphthalene (B1677914) ring substituted with a butoxy group at the second position.
Physicochemical Properties
The properties of 2-butoxynaphthalene are summarized in the table below, providing key data for laboratory and industrial applications.
| Property | Value | Citations |
| Molecular Weight | 200.28 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Odor | Sweet, fruity, floral (reminiscent of berry, strawberry, raspberry) | [1] |
| Melting Point | 35-36 °C | [1] |
| Boiling Point | 147-150 °C (at 4 Torr) | [1] |
| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 123.5 ± 8.5 °C | [1] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform | [1] |
| LogP (Octanol-Water) | 4.96 (Predicted) | [1] |
Synthesis of 2-Butoxynaphthalene
The most common and efficient method for the synthesis of 2-butoxynaphthalene is the Williamson ether synthesis.[3] This Sₙ2 reaction involves the deprotonation of 2-naphthol (B1666908) to form a nucleophilic naphthoxide ion, which then attacks an alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane.[3][4]
This protocol is adapted from established laboratory procedures for the synthesis of 2-butoxynaphthalene.[3][5]
Materials:
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2-Naphthol (1.0 g, 6.9 mmol)
-
Sodium hydroxide (B78521) (NaOH) (0.56 g, 14 mmol)[3]
-
Ethanol (B145695) (EtOH) (20 mL)
-
1-Iodobutane (1.0 mL, 8.8 mmol) or 1-Bromobutane[5]
-
Ice
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-naphthol (6.9 mmol), sodium hydroxide (14 mmol), and ethanol (20 mL).[3]
-
Heat the mixture to reflux with stirring until all the solids have dissolved, forming the sodium 2-naphthoxide intermediate.[3][5]
-
Allow the solution to cool slightly, then add the alkyl halide (e.g., 1-iodobutane, 8.8 mmol) dropwise through the condenser.[3]
-
Heat the reaction mixture back to reflux and maintain for 1 hour.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture over a beaker containing approximately 25 g of ice to precipitate the crude product.[3]
-
Collect the white precipitate by vacuum filtration and wash the solid with cold deionized water.[3][4]
-
Dry the product under vacuum to obtain the final 2-butoxynaphthalene.[3]
Analytical Methods
The purity and identity of synthesized 2-butoxynaphthalene can be assessed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like naphthalene derivatives.
The following is a general protocol that can be adapted for the analysis of 2-butoxynaphthalene.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., 5% phenyl polymethylsiloxane).
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized 2-butoxynaphthalene in a suitable solvent, such as ethyl acetate (B1210297) or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
GC Separation:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at an initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).
-
Data Analysis: Identify the 2-butoxynaphthalene peak based on its retention time and compare its mass spectrum with a reference spectrum.
-
Applications in Research and Drug Development
2-Butoxynaphthalene serves as a valuable building block in various fields:
-
Fragrance Industry: It is utilized as a flavoring and fragrance agent due to its characteristic sweet and fruity odor.[1]
-
Materials Science: It can be used as a precursor for the synthesis of functional polymers and dyes.[1]
-
Drug Development: 2-Butoxynaphthalene is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. By modifying its structure, researchers can develop derivatives with specific biological activities, such as anti-inflammatory and antibacterial properties.[1] While some complex naphthalene-based compounds have been investigated as inhibitors of signaling proteins like cyclin-dependent kinase 2 (CDK2), there is currently no direct evidence to suggest that 2-butoxynaphthalene itself is an active modulator of specific signaling pathways. Its primary role in drug development is that of a foundational scaffold for the synthesis of novel drug candidates.
Safety and Handling
2-Butoxynaphthalene is classified as a hazardous substance and requires careful handling.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
